3-(2-Methylphenyl)-2-methylbenzoic acid
Overview
Description
Scientific Research Applications
Crystal Structure and Photoluminescent Properties
Research by Chen Xiang (2011) has explored the crystal structure and properties of compounds with 3-methylbenzoic acid. The study focused on compounds Co(II) and Zn(II), revealing insights into their one-dimensional infinite chain structures and photoluminescent properties, which could be relevant in material science and photonic applications (Chen Xiang, 2011).
Organic Synthesis Applications
Mesogenic Properties in Liquid Crystals
A study by A. K. Prajapati and V. Modi (2010) investigated rod-shaped 4-methylbenzoic acid-N′-(4′-n-alkoxybenzoyl) hydrazide compounds. These compounds were used to create mesogenic 1,3,4-oxadiazoles and thiadiazoles, revealing their potential in the development of liquid crystals and related technologies (A. K. Prajapati & V. Modi, 2010).
Solubility and Partition Coefficients in Solvents
Erin Hart et al. (2015) conducted research on the solubility of various compounds, including 2-methylbenzoic acid, in 2-methoxyethanol. Their findings contribute to understanding the solute transfer and solubility characteristics in different solvents, which is important in pharmaceutical and chemical engineering processes (Erin Hart et al., 2015).
Applications in Antitumor Therapy
T. Bradshaw et al. (2002) investigated novel 2-(4-amino-3-methylphenyl)benzothiazoles, which possess selective and potent antitumor properties. Their research sheds light on the potential therapeutic applications of these compounds in cancer treatment (T. Bradshaw et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in organic synthesis, particularly in suzuki-miyaura coupling . This suggests that the compound might interact with a variety of biological targets, depending on its specific structure and functional groups.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-Methylphenyl)-2-methylbenzoic acid are not well-documented. Based on its structural similarity to other benzoic acid derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
The cellular effects of this compound are currently unknown. It is possible that this compound could influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no information available on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could be metabolized by various enzymes and interact with various cofactors .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins .
Subcellular Localization
Depending on its biochemical properties, it could potentially be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
2-methyl-3-(2-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-3-4-7-12(10)13-8-5-9-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCKWWUPOFGQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688582 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-18-4 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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